Oxmetidine

描述

- 作为一种H2受体拮抗剂,奥美替丁在调节组胺信号传导中起着至关重要的作用。

奥美替丁: , 也称为其代码名称 SKF 92994 ,是一种H2组胺受体拮抗剂 .

准备方法

合成路线: 奥美替丁的合成路线涉及多个步骤,从市售前体开始。不幸的是,有关合成途径的具体细节在文献中不容易获得。

工业生产: 有关奥美替丁的大规模工业生产方法的信息有限。它通常使用已建立的化学工艺合成。

化学反应分析

反应: 奥美替丁可以进行各种化学反应,包括氧化、还原和取代。详细的反应机理没有得到广泛的记录。

常用试剂和条件: 涉及奥美替丁的特定反应的试剂和条件将取决于所需的转化。研究人员通常会使用针对相关官能团修饰的标准试剂。

主要产物: 这些反应过程中形成的主要产物将根据具体的反应类型和条件而有所不同。

科学研究应用

Scientific Research Applications

1. Chemistry and Pharmacology

- Oxmetidine serves as a model compound in studies involving histamine H2 receptor antagonists. Its unique chemical structure allows researchers to explore the interactions between drugs and histamine receptors effectively.

- The compound is utilized in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body.

2. Gastrointestinal Disorders

- Clinical studies have demonstrated that this compound is effective in treating gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD). It significantly reduces gastric acid secretion, providing relief from symptoms associated with these conditions .

- A study indicated that this compound administered intravenously was approximately four times more potent than cimetidine in inhibiting gastric acid secretion, showcasing its effectiveness in clinical settings .

3. Drug Development

- The compound is being investigated for its potential in developing new drugs targeting histamine receptors, particularly in conditions related to excessive gastric acid production .

- Research efforts are focused on enhancing the therapeutic profiles of H2 receptor antagonists by modifying the chemical structure of this compound to improve efficacy and reduce side effects.

Comparative Efficacy

| Compound | Potency (relative to cimetidine) | Administration Route | Clinical Use |

|---|---|---|---|

| This compound | 4 times more potent (IV) | Oral / IV | Gastric ulcers, GERD |

| Cimetidine | Baseline | Oral / IV | Gastric ulcers, GERD |

| Ranitidine | Similar to cimetidine | Oral | Gastric ulcers, GERD |

| Famotidine | More potent than cimetidine | Oral | Gastric ulcers, GERD |

Case Studies

1. Clinical Pharmacological Studies

- A study involving 33 healthy subjects demonstrated that this compound significantly reduced intragastric pH over a 24-hour period when administered at a dose of 400 mg twice daily. This reduction suggests its potential efficacy in treating duodenal ulceration .

- In another clinical trial, this compound was compared with cimetidine in patients with duodenal ulcers, showing superior results in terms of healing rates and symptom relief .

2. Long-term Efficacy

作用机制

组胺受体拮抗作用: 奥美替丁选择性地阻断H2组胺受体,抑制组胺介导的反应。通过这样做,它减少胃酸分泌并促进溃疡愈合。

分子靶点和途径: 奥美替丁的主要靶点是H2受体,该受体在胃黏膜中表达。它干扰组胺的结合,最终减少酸的产生。

相似化合物的比较

独特性: 奥美替丁的独特性在于其特异性的H2受体拮抗作用。虽然存在其他H2阻滞剂,但奥美替丁独特的化学结构使其与众不同。

类似化合物: 其他H2受体拮抗剂包括,和。这些化合物共享相同的治疗类别,但在化学结构和药代动力学方面有所不同。

生物活性

Oxmetidine is a novel H2-receptor antagonist that has been studied for its biological activity, particularly in the context of gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders. This article delves into various aspects of this compound's biological activity, including its pharmacological effects, cytotoxicity, and comparative efficacy with other H2-receptor antagonists.

This compound functions primarily as an H2 receptor antagonist, inhibiting the action of histamine on gastric parietal cells, which leads to a decrease in gastric acid secretion. This mechanism is critical for its application in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Pharmacological Studies

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing intragastric acidity. A study involving 33 healthy subjects showed that a dosage of 400 mg twice daily resulted in a significant reduction in mean hourly intragastric pH by approximately 59% over 24 hours .

Comparative Potency

In terms of potency, this compound has been shown to be approximately four times more potent than cimetidine when administered intravenously, while oral administration revealed comparable efficacy between the two drugs on a weight-for-weight basis. However, on a molar basis, this compound was found to be twice as potent as cimetidine .

Cytotoxicity Studies

Recent in vitro studies have indicated that this compound can induce cytotoxic effects in isolated hepatocytes. The cytotoxicity was found to be dose and time-dependent, with significant effects observed at higher concentrations (P<0.001) . This raises important considerations regarding the safety profile of this compound, particularly with prolonged use.

Case Study: Treatment of Duodenal Ulcers

A clinical trial evaluated the short-term treatment of active duodenal ulcers with this compound. The results indicated that the antiulcer activity was not significantly different from that of cimetidine, with similar healing rates observed by week four .

| Study Parameter | This compound | Cimetidine |

|---|---|---|

| Healing Rate at Week 4 | Similar | Similar |

| Dosage | 400 mg twice daily | 400 mg twice daily |

| Intragastric pH Reduction | 59% | Not specified |

Safety and Side Effects

The safety profile of this compound has been assessed through various studies. While generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity at higher doses. Monitoring liver function tests is recommended during treatment to mitigate risks associated with cytotoxicity .

属性

CAS 编号 |

72830-39-8 |

|---|---|

分子式 |

C19H21N5O3S |

分子量 |

399.5 g/mol |

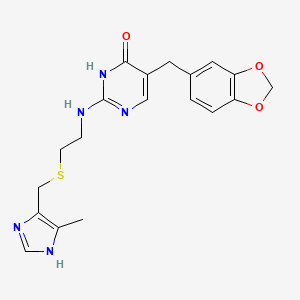

IUPAC 名称 |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |

InChI 键 |

YTBDPHYVGACIPC-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

规范 SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

Key on ui other cas no. |

72830-39-8 |

相关CAS编号 |

63204-23-9 (di-hydrochloride) |

同义词 |

oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。